3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol is an organic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyladamantane, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the adamantane core.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Chromium trioxide, PCC, solvents (e.g., dichloromethane).
Reduction: LiAlH4, solvents (e.g., ether, THF).
Major Products:
- Substitution reactions yield various substituted adamantane derivatives.
- Oxidation reactions produce carbonyl-containing adamantane derivatives.
- Reduction reactions result in dehalogenated or dehydroxylated adamantane derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including nanomaterials and high-performance polymers.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)adamantane: Similar structure but lacks the hydroxyl group.
2-(Adamantan-1-yl)-4-bromoanisole: Another adamantane derivative with a bromine atom and methoxy group on the phenyl ring.
1-(5-Bromo-2-methoxyphenyl)tricyclo[3.3.1.13,7]decane: A tricyclic adamantane derivative with similar substituents.
Uniqueness: 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol is unique due to the presence of both a hydroxyl group and a bromine atom, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups with the adamantane core makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H21BrO2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)adamantan-1-ol |
InChI |
InChI=1S/C17H21BrO2/c1-20-15-3-2-13(18)5-14(15)16-6-11-4-12(7-16)9-17(19,8-11)10-16/h2-3,5,11-12,19H,4,6-10H2,1H3 |
InChI Key |
BFMASLZFCJADFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
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